2-(4-bromo-2-fluorophenyl)propanoic acid

Catalog No.
S6444980
CAS No.
1501405-60-2
M.F
C9H8BrFO2
M. Wt
247.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-bromo-2-fluorophenyl)propanoic acid

CAS Number

1501405-60-2

Product Name

2-(4-bromo-2-fluorophenyl)propanoic acid

Molecular Formula

C9H8BrFO2

Molecular Weight

247.1

2-(4-bromo-3-fluorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of a propanoic acid moiety attached to a phenyl ring that is substituted with bromine and fluorine atoms. Specifically, the bromine atom is located at the para position (4th) and the fluorine atom at the meta position (3rd) relative to the propanoic acid group. This compound is not naturally occurring and is primarily synthesized in laboratory settings for various research applications, particularly in medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution, allowing for the modification of its chemical properties.
  • Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, while the halogen substituents may also participate in oxidation reactions.
  • Reduction: The compound can be reduced to yield various alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules, which is valuable in synthetic chemistry.

Research into the biological activity of 2-(4-bromo-3-fluorophenyl)propanoic acid indicates potential interactions with various biological targets, including enzymes and receptors. The unique combination of bromine and fluorine enhances its binding affinity, making it a candidate for further investigation in pharmacological studies. Its structural features suggest potential applications in drug design, particularly for compounds targeting specific biological pathways .

The synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available 4-bromo-3-fluoroaniline or related compounds.
  • Protection of Functional Groups: If necessary, functional groups may be protected using suitable protecting groups.
  • Bromination and Fluorination: The introduction of bromine and fluorine can be achieved through electrophilic aromatic substitution reactions.
  • Formation of Intermediate Compounds: This may involve Friedel-Crafts acylation or other coupling reactions to build up the desired structure.
  • Deprotection and Purification: After synthesizing the target compound, protecting groups are removed, and the final product is purified through techniques such as recrystallization or chromatography .

2-(4-bromo-3-fluorophenyl)propanoic acid serves as a versatile building block in organic synthesis. Its applications include:

  • Medicinal Chemistry: It is used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
  • Research: The compound is utilized in studies exploring its interactions with biological systems, potentially leading to new therapeutic agents.
  • Industrial Chemistry: It acts as an intermediate in the production of specialty chemicals.

Interaction studies involving 2-(4-bromo-3-fluorophenyl)propanoic acid focus on its binding properties with various biological targets. These studies help elucidate its mechanism of action, including how it modulates enzyme activity or receptor function. The presence of halogen substituents plays a crucial role in enhancing these interactions, making it a subject of interest for drug discovery initiatives.

Several compounds share structural similarities with 2-(4-bromo-3-fluorophenyl)propanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-(4-bromo-2-fluorophenyl)propanoic acidC9H8BrF O2Similar halogen substitutions; different positions on the phenyl ring.
3-(4-bromophenyl)propanoic acidC9H8Br O2Lacks fluorine; focuses on bromine substitution only, affecting reactivity and biological activity.
3-(4-chloro-2-fluorophenyl)propanoic acidC9H8ClF O2Contains chlorine instead of bromine; alters chemical properties significantly compared to the target compound.
2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acidC9H10BrF N O2Contains an amino group; alters biological activity compared to 2-(4-bromo-3-fluorophenyl)propanoic acid.

The unique combination of bromine and fluorine substituents at specific positions on the phenyl ring distinguishes 2-(4-bromo-3-fluorophenyl)propanoic acid from these similar compounds, potentially affecting its reactivity and biological interactions significantly.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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